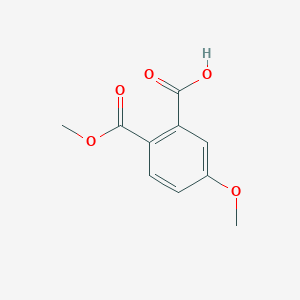

![molecular formula C14H10O4 B2806933 2-(2-呋喃亚甲基)-6-羟基-4-甲基苯并[b]呋喃-3-酮 CAS No. 904010-27-1](/img/structure/B2806933.png)

2-(2-呋喃亚甲基)-6-羟基-4-甲基苯并[b]呋喃-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(2-Furylmethylene)-6-hydroxy-4-methylbenzo[b]furan-3-one” is a complex organic compound. It is related to furan compounds, which are five-membered aromatic heterocycles containing one oxygen atom . Furan and its derivatives are important building blocks in organic chemistry . They are also found in various natural sources, mostly in plants, algae, and microorganisms .

Synthesis Analysis

The synthesis of furan compounds has been a topic of extensive research. One method involves the reaction of 2H-cyclohepta[b]furan-2-ones with olefins, active methylenes, enamines, and silyl enol ethers . Another approach is based on the regioselective intermolecular Suzuki coupling and subsequent intramolecular Ullmann C–O coupling reactions .

Chemical Reactions Analysis

Furan compounds are known for their reactivity. They can undergo a variety of chemical reactions, including Diels–Alder reactions . The specific reactions that “2-(2-Furylmethylene)-6-hydroxy-4-methylbenzo[b]furan-3-one” can undergo are not detailed in the search results.

科学研究应用

Antibacterial Activity

Furan derivatives, including “2-(2-Furylmethylene)-6-hydroxy-4-methylbenzo[b]furan-3-one”, have shown significant antibacterial activity. They have been used in the fight against bacterial strain-caused infection . The rise in drug resistance to clinically utilized anti-infectives has necessitated the discovery of new antimicrobial compounds .

Synthesis of Azulene Derivatives

“2-(2-Furylmethylene)-6-hydroxy-4-methylbenzo[b]furan-3-one” and its derivatives have been used as promising precursors for the synthesis of azulenes . Azulene derivatives have potential applications in pharmaceuticals and organic materials .

Anti-ulcer Activity

Furan-containing compounds, including “2-(2-Furylmethylene)-6-hydroxy-4-methylbenzo[b]furan-3-one”, have shown anti-ulcer activity . For example, the sulfonate of 1-ethyl-5-isopropylazulene exhibited extremely high antiulcer activity .

Diuretic Activity

Furan derivatives have been used as diuretics . They help increase the amount of water and salt expelled from the body as urine .

Muscle Relaxant Activity

Furan-containing compounds have been used as muscle relaxants . They help relieve muscle spasms, pain, and hyperreflexia .

Synthesis of Chromen-4-ones

A new, concise, and efficient method of one-pot synthesis of 3-(furan-2-yl)-4H-chromen-4-ones was developed using K10 montmorillonite catalysis under solvent-free conditions . This method provides a new pathway for the synthesis of chromen-4-ones .

安全和危害

作用机制

Target of Action

Furan derivatives, in general, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan-containing compounds are known for their diverse biological activities, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer effects .

Biochemical Pathways

Furan derivatives are known to interact with a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Furan derivatives are known for their diverse biological activities, which would result in a variety of molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action of furan derivatives .

属性

IUPAC Name |

(2Z)-2-(furan-2-ylmethylidene)-6-hydroxy-4-methyl-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c1-8-5-9(15)6-11-13(8)14(16)12(18-11)7-10-3-2-4-17-10/h2-7,15H,1H3/b12-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLMXJLHRQKLMG-GHXNOFRVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)C(=CC3=CC=CO3)O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC=CO3)/O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chloro-5-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2806861.png)

![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2806862.png)

![8-((2,6-dimethylmorpholino)sulfonyl)-1-methyl-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-2(4H)-one](/img/structure/B2806863.png)

![N-(2-chlorobenzyl)-6-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B2806865.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)butanamide](/img/structure/B2806867.png)

![2-(4-Chlorophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2806869.png)

![6-[(3-Fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2806873.png)